3-Bromo-4-methyl-1,8-naphthyridine
Overview
Description
3-Bromo-4-methyl-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the naphthyridine ring.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Naphthyridine derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry:
Dye-Sensitized Solar Cells: Naphthyridine derivatives are used in the development of dye-sensitized solar cells.
Molecular Sensors: The compound can be used in the design of molecular sensors for detecting various analytes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Bromo-4-methyl-1,8-naphthyridine is a derivative of the 1,8-naphthyridines class of compounds . This class of compounds has been found to exhibit diverse biological activities and photochemical properties . .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, which can lead to changes in cellular processes . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
1,8-naphthyridines, in general, have been found to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism. These effects can result in either the promotion or inhibition of cell proliferation, depending on the cellular context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the target. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Approach: This method uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: The dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine in the presence of a water-soluble Ir catalyst under air atmosphere.
Industrial Production Methods: Industrial production methods for 3-Bromo-4-methyl-1,8-naphthyridine are not extensively documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-methyl-1,8-naphthyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.
Oxidation Products: Oxidized derivatives of the naphthyridine ring.
Reduction Products: Reduced forms of the naphthyridine ring.
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and applications.
1,6-Naphthyridine: Known for its anticancer properties and other biological activities.
2,6-Naphthyridine: Used in various synthetic and medicinal chemistry applications.
Uniqueness: 3-Bromo-4-methyl-1,8-naphthyridine is unique due to the presence of both a bromine atom and a methyl group on the naphthyridine ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-bromo-4-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZALCOKNIMKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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